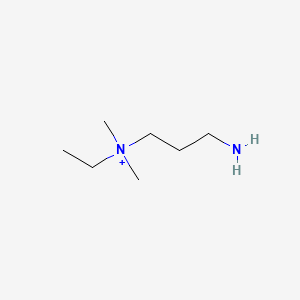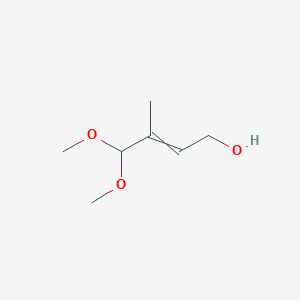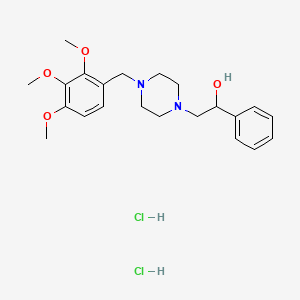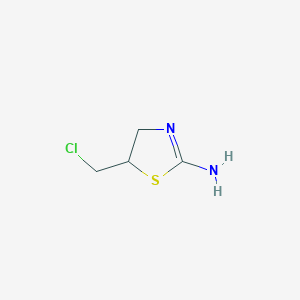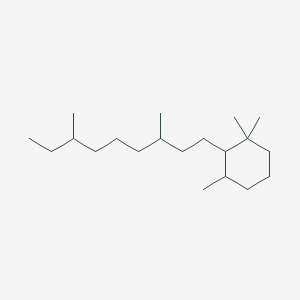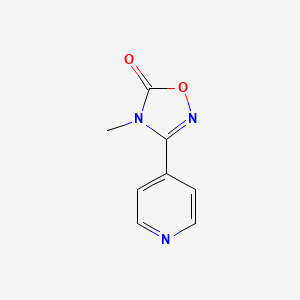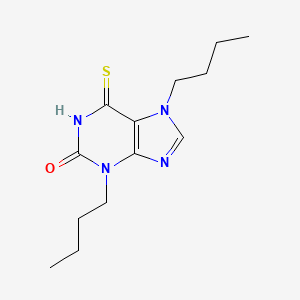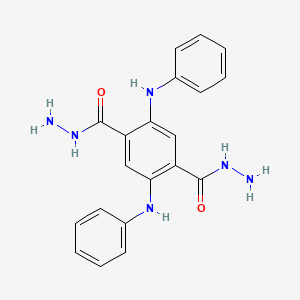
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile: is a synthetic compound derived from the steroid hormone epiandrosterone. Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is known for its weak androgenic activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves several steps, starting from epiandrosterone. The key steps include:
Oxidation: of epiandrosterone to form the corresponding ketone.
Amination: to introduce the amino group.
Condensation: with benzonitrile to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: using specific oxidizing agents.
Controlled amination: under specific temperature and pressure conditions.
Purification: through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products:
Oxidized derivatives: with different functional groups.
Reduced products: with altered hydrogenation states.
Substituted compounds: with various functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating androgenic activity.
- Used in studies related to hormone metabolism and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Studied for its effects on muscle growth and fat metabolism.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used in the development of performance-enhancing supplements.
Wirkmechanismus
The mechanism of action of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include:
Androgen receptors: in muscle and fat tissues.
Enzymes: involved in steroid metabolism, such as 5α-reductase and 17β-hydroxysteroid dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
Epiandrosterone: A precursor and metabolite with weak androgenic activity.
Androsterone: Another metabolite of testosterone with similar properties.
3β-Hydroxy-5α-androstan-17-one: Known for its role in muscle growth and fat metabolism.
Uniqueness:
- p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile is unique due to its specific structural modifications, which enhance its binding affinity to androgen receptors and its stability under various conditions.
Eigenschaften
CAS-Nummer |
64584-57-2 |
|---|---|
Molekularformel |
C26H34N2O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
4-[(Z)-[(5S,10S,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxybenzonitrile |
InChI |
InChI=1S/C26H34N2O2/c1-25-13-11-19(28-30-20-6-3-17(16-27)4-7-20)15-18(25)5-8-21-22-9-10-24(29)26(22,2)14-12-23(21)25/h3-4,6-7,18,21-24,29H,5,8-15H2,1-2H3/b28-19-/t18-,21?,22?,23?,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
VCOVXRSXBZKBGF-ZSJNWVFTSA-N |
Isomerische SMILES |
C[C@]12CC/C(=N/OC3=CC=C(C=C3)C#N)/C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C |
Kanonische SMILES |
CC12CCC(=NOC3=CC=C(C=C3)C#N)CC1CCC4C2CCC5(C4CCC5O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


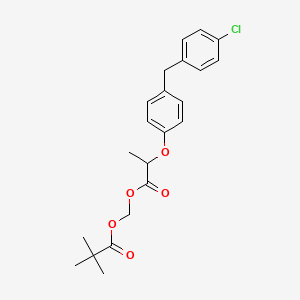
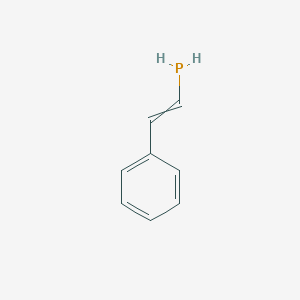
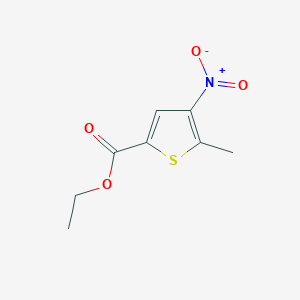
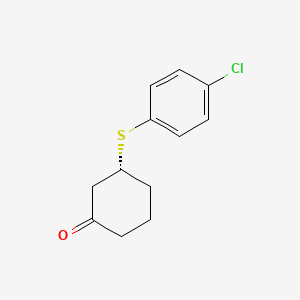
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
